molecular formula C8H13O4- B14437293 (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate CAS No. 80226-12-6

(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate

Cat. No.: B14437293
CAS No.: 80226-12-6
M. Wt: 173.19 g/mol
InChI Key: YWSZGMNCVYAZHJ-MRVPVSSYSA-M
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Description

(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its ethoxycarbonyl group attached to a methylbutanoate backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can be achieved through various methods. One common approach involves the esterification of (2R)-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield (2R)-2-methylbutanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can produce the corresponding alcohol, (2R)-2-methylbutanol.

    Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: (2R)-2-methylbutanoic acid and ethanol.

    Reduction: (2R)-2-methylbutanol.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of esterases and their role in metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate primarily involves its hydrolysis to (2R)-2-methylbutanoic acid and ethanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the cleavage of ester bonds. The hydrolysis process releases the active acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Methoxycarbonyl)-2-methylbutanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    (2R)-2-(Butoxycarbonyl)-2-methylbutanoate: Contains a butoxy group, leading to different physical and chemical properties.

Uniqueness

(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct reactivity and solubility characteristics compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Properties

CAS No.

80226-12-6

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

(2R)-2-ethoxycarbonyl-2-methylbutanoate

InChI

InChI=1S/C8H14O4/c1-4-8(3,6(9)10)7(11)12-5-2/h4-5H2,1-3H3,(H,9,10)/p-1/t8-/m1/s1

InChI Key

YWSZGMNCVYAZHJ-MRVPVSSYSA-M

Isomeric SMILES

CC[C@](C)(C(=O)[O-])C(=O)OCC

Canonical SMILES

CCC(C)(C(=O)[O-])C(=O)OCC

Origin of Product

United States

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